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Compound of Interest

5-Bromo-3-
Compound Name: o
methoxypicolinaldehyde

Cat. No.: B581261

5-Bromo-3-methoxypicolinaldehyde is a highly functionalized pyridine derivative that has
emerged as a valuable intermediate in synthetic organic chemistry. Its strategic arrangement of
an aldehyde, a methoxy group, and a bromine atom on a pyridine core provides multiple,
distinct reaction sites. This unique constitution allows for sequential and orthogonal chemical
modifications, making it an attractive scaffold for the synthesis of complex molecules,
particularly in the fields of medicinal chemistry and materials science.[1][2] This guide provides
an in-depth analysis of its reactivity, offering field-proven insights and detailed protocols for its
key transformations.

The molecule's structure, with CAS Number 1087659-24-2, presents a fascinating interplay of
electronic effects. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde
group, combined with the electron-donating resonance effect of the methoxy group and the
inductive effect of the bromine, creates a nuanced reactivity profile that can be selectively
exploited by the discerning chemist.

Physicochemical Properties

A summary of the key physical and chemical properties of 5-Bromo-3-
methoxypicolinaldehyde is presented below for quick reference.
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Property Value Source
CAS Number 1087659-24-2 [3]
Molecular Formula C7HeBrNO2 [4]
Molecular Weight 216.03 g/mol [3]
Appearance Solid

InChi Key WIFAWSUSKWTMSS- 4]

UHFFFAOYSA-N

SMILES COclcc(Br)enclC=0 [3]

Core Reactivity Analysis: A Map of Chemical
Potential

To effectively utilize 5-Bromo-3-methoxypicolinaldehyde, one must understand the reactivity
of its distinct functional components. The molecule possesses three primary centers for
chemical transformation: the aldehyde group, the carbon-bromine bond, and the pyridine ring

itself.
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Caption: Reactivity map of 5-Bromo-3-methoxypicolinaldehyde.
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e The Aldehyde Group: As a classic electrophilic center, the aldehyde's carbonyl carbon is
highly susceptible to nucleophilic attack.[5] This enables a wide range of standard aldehyde
chemistries, including reductive amination, Wittig reactions, cyanohydrin formation, and
condensation reactions like the aldol or Knoevenagel condensations.[6] Its position ortho to
the pyridine nitrogen also allows for potential intramolecular interactions or chelation with
metal centers during reactions.[7]

e The Carbon-Bromine Bond: The C5-Br bond is the primary site for transition metal-catalyzed
cross-coupling reactions. This is the workhorse functionality for building molecular
complexity. The bromine is a reliable leaving group for reactions such as Suzuki-Miyaura (C-
C bond formation), Buchwald-Hartwig amination (C-N bond formation), Sonogashira (C-C
alkyne formation), and Heck coupling.[8][9]

e The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. This deficiency
is further enhanced by the electron-withdrawing aldehyde group at the C2 position. This
activation makes the ring susceptible to nucleophilic aromatic substitution (SNAr),
particularly at positions ortho and para to the activating groups.[10] While the C5-Br is the
most common site for substitution via cross-coupling, under specific conditions with potent
nucleophiles, displacement of other groups or addition to the ring could be envisioned.

Key Transformations and Field-Proven Protocols

The true value of a building block is demonstrated through its successful application in
synthesis. The following sections provide detailed, self-validating protocols for the most critical
transformations of 5-Bromo-3-methoxypicolinaldehyde. These protocols are based on
established methodologies for structurally similar heteroaryl halides and serve as a robust
starting point for any research campaign.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for extending the molecular framework from the C5 position.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and
minimizing side reactions.[2]

Causality: The Buchwald-Hartwig amination is the premier method for forming aryl-amine
bonds, a common motif in pharmaceuticals.[8][11] The reaction relies on a palladium catalyst
that cycles between Pd(0) and Pd(ll) states. The choice of a bulky, electron-rich phosphine
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ligand (e.g., XPhos) is crucial; it promotes the rate-limiting reductive elimination step and
prevents catalyst decomposition, leading to higher yields and broader substrate scope.[12] A
strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate
the amine, forming the palladium-amido complex necessary for the catalytic cycle to proceed.

[2]
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Caption: Catalytic cycle for the Buchwald-Hartwig amination.
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Experimental Protocol: Buchwald-Hartwig Amination

e Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the
palladium precatalyst (e.g., Pdz(dba)s, 2 mol%) and the phosphine ligand (e.g., XPhos, 4
mol%).

 Inert Atmosphere: Seal the flask with a septum and replace the atmosphere with an inert gas
(e.g., Argon) by evacuating and backfilling three times.

e Reagent Addition: Under a positive pressure of argon, add the base (sodium tert-butoxide,
1.4 equivalents) and 5-Bromo-3-methoxypicolinaldehyde (1.0 equivalent).

e Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)
via syringe.

» Nucleophile Addition: Add the desired primary or secondary amine (1.2 equivalents) to the
reaction mixture via syringe.

e Reaction Conditions: Heat the mixture to 80-110 °C and stir until the starting material is
consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

o Work-up: Cool the reaction to room temperature and quench with saturated aqueous
ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

Causality: The Suzuki-Miyaura reaction is a robust and versatile method for creating C(sp?)-
C(sp?) or C(sp?)-C(sp?) bonds, essential for synthesizing biaryl compounds and other complex
structures.[9][13] The mechanism involves oxidative addition of the aryl halide to a Pd(0)
species, followed by transmetalation with a boronic acid or ester, and finally reductive
elimination to yield the product.[13] The base (e.g., KsPOa or K2COs) is critical for activating the
boronic acid, forming a more nucleophilic "ate” complex that facilitates the transmetalation step.
[9] The choice of solvent, often a mixture like dioxane/water, is key to dissolving both the
organic and inorganic reagents.[14] A potential side reaction is the homocoupling of the boronic
acid, which can be minimized by rigorously degassing the solvent to remove oxygen.[14]
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Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
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Experimental Protocol: Suzuki-Miyaura Coupling

o Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-
Bromo-3-methoxypicolinaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), the
palladium catalyst (e.g., Pd(OAc)z, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%),
and a finely powdered base (e.g., KsPOa, 2.0 equiv).

 Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and
backfilling with argon three times.

e Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1
v/v), via syringe.

e Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-18
hours, monitoring progress by TLC or LC-MS.

o Work-up: After cooling to room temperature, dilute the mixture with water and extract with
ethyl acetate (3x).

 Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSOQOa,
filter, and concentrate under reduced pressure. Purify the resulting crude material by flash
column chromatography.

Aldehyde Group Transformations

The aldehyde functionality offers a gateway to numerous other functional groups.
Experimental Protocol: Reductive Amination

e Imine Formation: Dissolve 5-Bromo-3-methoxypicolinaldehyde (1.0 equiv) and a primary
or secondary amine (1.1 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-
dichloroethane (DCE). Add a mild acid catalyst, such as acetic acid (0.1 equiv).

o Reduction: After stirring for 1-2 hours at room temperature, add a mild reducing agent, such
as sodium triacetoxyborohydride (NaBH(OACc)s, 1.5 equiv), portion-wise.

o Reaction: Stir the reaction at room temperature for 12-24 hours.
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o Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium
bicarbonate. Separate the layers and extract the aqueous phase with DCM.

 Purification: Combine the organic layers, dry over Na=SOa, filter, and concentrate. Purify the
residue by column chromatography.

Applications in Drug Discovery and Materials
Science

The substituted picolinaldehyde scaffold is a privileged structure in medicinal chemistry. The
pyridine nitrogen acts as a hydrogen bond acceptor, and the various substituents can be
tailored to optimize binding affinity, selectivity, and pharmacokinetic properties. Derivatives of
this compound are explored as intermediates in the synthesis of inhibitors for various enzymes
and modulators for receptors.[5] In materials science, the biaryl structures accessible through
Suzuki coupling of this molecule are of interest for developing organic light-emitting diodes
(OLEDSs) and other functional materials.

Safety and Handling

Hazard Profile: 5-Bromo-3-methoxypicolinaldehyde is classified as harmful if swallowed and
causes serious eye irritation.

GHS Pictogram: GHS07 (Exclamation Mark)

Signal Word: Warning

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

Precautionary Statements: P264, P280, P301+P312, P305+P351+P338

Handling Recommendations: As a Senior Application Scientist, | mandate the following
precautions:

e Always handle this compound in a well-ventilated fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves,
and chemical safety goggles.[15][16]
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e Avoid inhalation of dust and contact with skin and eyes.[15]
 In case of contact, wash the affected area immediately with plenty of water.[15]

e Store in a cool, dry place away from incompatible materials.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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